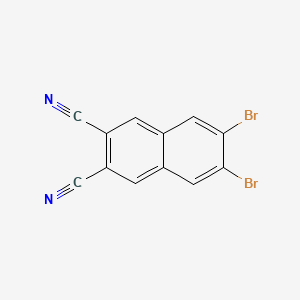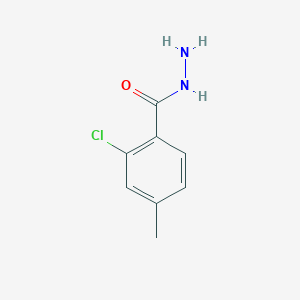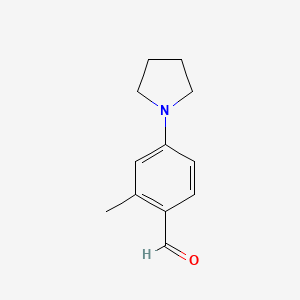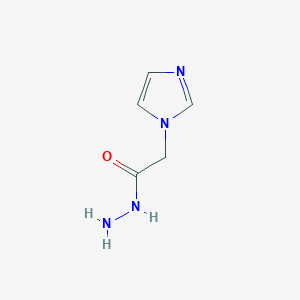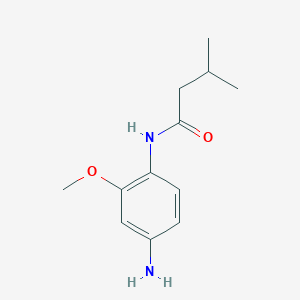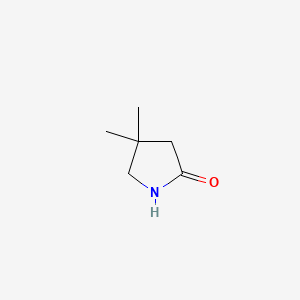
4,4-Dimethyl-2-pyrrolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine and pyridinone derivatives is well-documented in the provided papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry with high yields . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized through a condensation reaction . These methods provide a basis for understanding the potential synthetic routes that could be applied to 4,4-Dimethyl-2-pyrrolidinone.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structures of related compounds have been determined using X-ray diffraction analysis, revealing details such as tautomeric forms and conformational aspects . These analyses are essential for understanding the three-dimensional arrangement of atoms in 4,4-Dimethyl-2-pyrrolidinone and how it might influence its reactivity.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives is influenced by their molecular structure. For example, the photodimerization of 1,4-dimethyl-2-pyridinone was studied, showing a [4 + 4] photodimerization reaction in a molecular compound . This suggests that 4,4-Dimethyl-2-pyrrolidinone could also participate in similar photochemical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure and substituents. The papers discuss various properties such as basicity, stability to air oxidation, and reactivity towards peroxyl radicals . Additionally, the vibrational analysis and thermodynamic parameters of synthesized compounds provide insights into their stability and reactivity . These studies are relevant for predicting the behavior of 4,4-Dimethyl-2-pyrrolidinone in different environments.
Applications De Recherche Scientifique
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 4,4-Dimethyl-2-pyrrolidinone is used as a pharmaceutical intermediate . Specifically, it is used in the synthesis of Benzoylthiophenes .
- Methods of Application or Experimental Procedures : While the exact methods of application or experimental procedures are not detailed in the sources, it is generally used in chemical reactions as an intermediate compound. The compound is sparingly soluble in water (0.26 g/L at 25°C) .
- Results or Outcomes : The outcome of using 4,4-Dimethyl-2-pyrrolidinone as an intermediate is the production of Benzoylthiophenes . These are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Safety And Hazards
4,4-Dimethyl-2-pyrrolidinone is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored in a cool, dry place and proper ventilation should be ensured .
Orientations Futures
Propriétés
IUPAC Name |
4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVPKAGCVCGRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348461 | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-pyrrolidinone | |
CAS RN |
66899-02-3 | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)
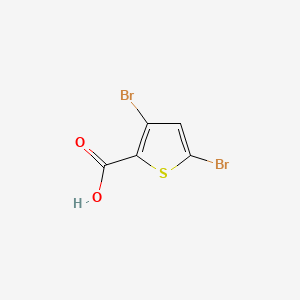


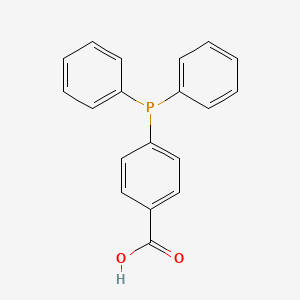
![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)
